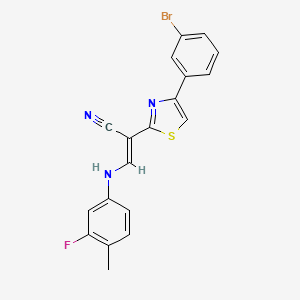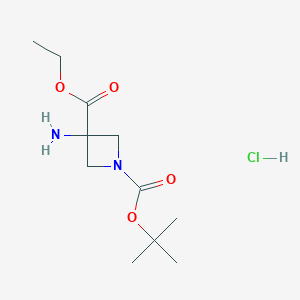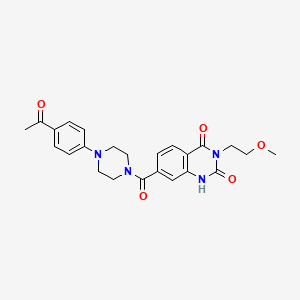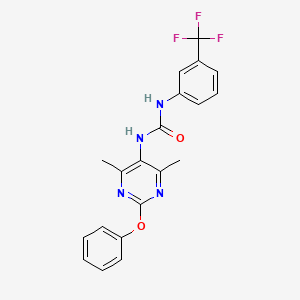
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as DPPU, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. DPPU belongs to the class of urea derivatives and has been found to possess potent biological activities.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is not fully understood. However, it has been proposed that 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea exerts its biological activities by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has also been found to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has been found to have various biochemical and physiological effects. 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has several advantages for lab experiments. 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is also stable under physiological conditions and can be easily synthesized in large quantities. However, 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has some limitations for lab experiments. 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has low solubility in water, which can limit its use in aqueous solutions. 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea. One future direction is to investigate the potential of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea as a therapeutic agent for other diseases such as cardiovascular diseases and metabolic disorders. Another future direction is to develop new analogs of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea with improved solubility and bioavailability. Furthermore, the mechanism of action of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea needs to be further elucidated to fully understand its biological activities. Finally, the in vivo efficacy of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea needs to be evaluated in animal models to determine its potential as a therapeutic agent.
Synthesis Methods
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can be synthesized by the reaction of 4,6-dimethyl-2-phenoxypyrimidine-5-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to obtain 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea.
Scientific Research Applications
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has been found to possess potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c1-12-17(13(2)25-19(24-12)29-16-9-4-3-5-10-16)27-18(28)26-15-8-6-7-14(11-15)20(21,22)23/h3-11H,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMHXUNNVZBPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)
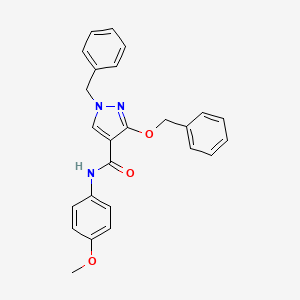
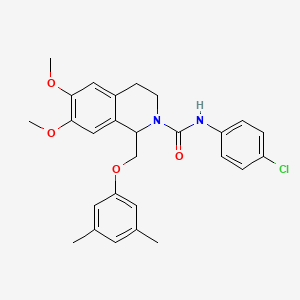
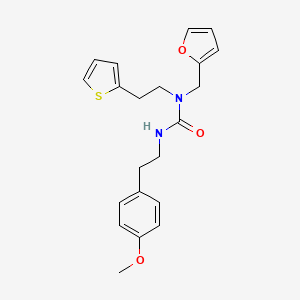
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2880691.png)

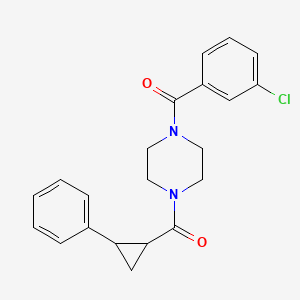
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2880697.png)
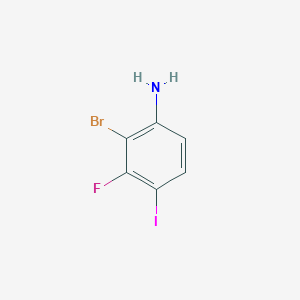
![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)
